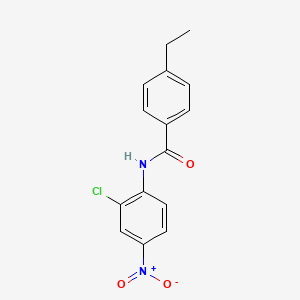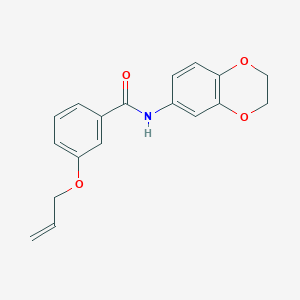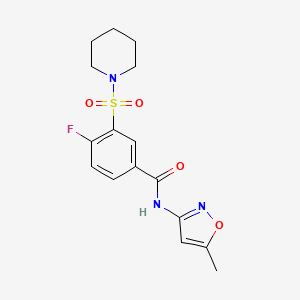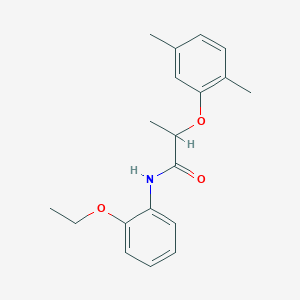![molecular formula C15H23ClN2O4 B4406856 1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride
Overview
Description
1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride, commonly known as NPEE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NPEE is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroscience, NPEE has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In pharmacology, NPEE has been shown to enhance drug solubility and bioavailability by forming stable complexes with the drugs. In toxicology, NPEE has been shown to activate the AhR pathway, which is involved in the metabolism and elimination of environmental pollutants.
Biochemical and Physiological Effects:
NPEE has been shown to have various biochemical and physiological effects in the body, depending on the specific application. In neuroscience, NPEE has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. In pharmacology, NPEE has been shown to enhance drug solubility and bioavailability, which can lead to improved drug efficacy. In toxicology, NPEE has been shown to activate the AhR pathway, which can lead to the metabolism and elimination of environmental pollutants.
Advantages and Limitations for Lab Experiments
NPEE has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, NPEE also has limitations, such as its potential to interact with other compounds and its limited availability.
Future Directions
There are several future directions for research on NPEE, including its potential as a neuroprotective agent, drug delivery system, and biomarker for environmental pollutants. Additionally, further studies are needed to fully understand the mechanism of action of NPEE and its potential interactions with other compounds.
Scientific Research Applications
NPEE has been studied extensively in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NPEE has been shown to have potential as a neuroprotective agent, as it can reduce oxidative stress and inflammation in the brain. In pharmacology, NPEE has been studied for its potential as a drug delivery system, as it can enhance the solubility and bioavailability of certain drugs. In toxicology, NPEE has been studied for its potential as a biomarker for exposure to environmental pollutants.
properties
IUPAC Name |
1-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c18-17(19)14-5-4-6-15(13-14)21-12-11-20-10-9-16-7-2-1-3-8-16;/h4-6,13H,1-3,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMVMDNSYCEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)



![N,N'-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406829.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)

![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)

![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)